molecular formula C11H17NO B2661593 2-Amino-3-methyl-1-phenylbutan-1-ol CAS No. 67323-51-7

2-Amino-3-methyl-1-phenylbutan-1-ol

Cat. No.: B2661593
CAS No.: 67323-51-7
M. Wt: 179.263
InChI Key: COXYPOLXZLWCIA-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-phenylbutan-1-ol is an organic compound with the molecular formula C11H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methyl-1-phenylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2-amino-3-methyl-1-phenylbutan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-Amino-3-methyl-1-phenylbutan-1-one.

    Reduction: 2-Amino-3-methyl-1-phenylbutane.

    Substitution: Amides or carbamates depending on the substituent used.

Scientific Research Applications

2-Amino-3-methyl-1-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: It is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-1-phenylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and participate in various molecular interactions, which can modulate its activity.

Comparison with Similar Compounds

2-Amino-3-methyl-1-phenylbutan-1-ol can be compared with similar compounds such as:

    2-Amino-3-methyl-1-phenylpropan-1-ol: This compound has a similar structure but lacks the additional carbon in the butane chain, which can influence its reactivity and applications.

    2-Amino-3-methyl-1-phenylpentan-1-ol: This compound has an extra carbon in the chain, which can affect its physical properties and chemical behavior.

The uniqueness of this compound lies in its specific structure, which provides a balance between steric hindrance and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-amino-3-methyl-1-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXYPOLXZLWCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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